4-Amino-3-hydroxybenzoic acid

Descripción general

Descripción

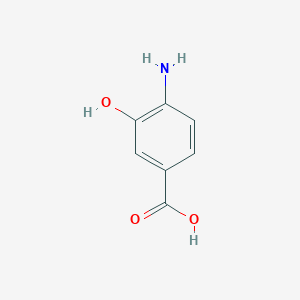

4-Amino-3-hydroxybenzoic acid (4,3-AHBA) is a non-proteinogenic aromatic amino acid with the molecular formula C₇H₇NO₃. It features an amino group at the para position and a hydroxyl group at the meta position relative to the carboxylic acid group on the benzene ring. This structural arrangement confers unique chemical and biological properties, making it valuable as a precursor for high-performance polymers like polybenzoxazole (PBO) and as an intermediate in pharmaceuticals such as sphingosine kinase inhibitors (e.g., B-5354C) and the transthyretin stabilizer tafamidis .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-AHBA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be incorporated into drug formulations, enhancing the efficacy and specificity of the resulting drugs.

Key Pharmaceutical Uses:

- Sphingosine Kinase Inhibitors: 4-AHBA is utilized in the preparation of sphingosine kinase inhibitors, which are important in cancer therapy and other diseases .

- Drug Discovery: The compound plays a significant role in biochemical studies aimed at discovering new drugs with biological activity .

Organic Synthesis

In organic chemistry, 4-AHBA acts as a fundamental building block for constructing more complex molecules. Its unique properties facilitate various chemical reactions, making it valuable for synthesizing diverse compounds.

Applications in Organic Synthesis:

- Dye and Pigment Production: Derivatives of 4-AHBA are essential intermediates in the production of dyes and pigments. The compound's structure influences the color and properties of final products used across industries .

- Microbial Production: Recent studies have demonstrated the potential for microbial synthesis of 4-AHBA from renewable resources using genetically engineered strains of Corynebacterium glutamicum. This method presents an eco-friendly alternative to traditional chemical synthesis .

Microbial Metabolism

Research has shown that certain microbial strains can metabolize 4-AHBA effectively, leading to insights into its biochemical pathways and potential applications in biotechnology.

Metabolic Pathways:

- Bordetella sp. Strain 10d: This strain metabolizes 4-AHBA through a dehydrogenative route, producing several intermediates such as pyruvic acid. Understanding this metabolic pathway can inform biotechnological applications and the development of microbial processes for producing valuable compounds .

Data Table: Summary of Applications

Case Study 1: Enhanced Production via Genetic Engineering

A study focused on enhancing the production of 4-AHBA through genetic modifications in Corynebacterium glutamicum. Researchers introduced specific hydroxylases into the metabolic pathway, resulting in a significant increase in yield (up to 13.5 g/L) when glucose was used as a carbon source. This approach highlights the potential for sustainable production methods in industrial applications .

Case Study 2: Biochemical Pathway Elucidation

Research involving Bordetella sp. strain 10d revealed a complete pathway for the metabolism of 4-AHBA, identifying key enzymes involved in its breakdown. This understanding can lead to improved biotechnological applications and the development of new microbial processes for producing aromatic compounds from biomass .

Mecanismo De Acción

The mechanism by which 4-amino-3-hydroxybenzoic acid exerts its effects involves binding to specific cell surface receptors, leading to the detachment and death of cancer cells. This compound has shown potential as a drug for treating metastatic colorectal cancer by inhibiting the growth of cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Isomer: 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA)

3,4-AHBA is a positional isomer of 4,3-AHBA, differing in the placement of the amino and hydroxyl groups. Key distinctions include:

- Biosynthetic Pathways: 3,4-AHBA is biosynthesized in Corynebacterium glutamicum via a two-step enzymatic pathway derived from Streptomyces griseus . 4,3-AHBA requires engineered 4-hydroxybenzoate 3-hydroxylase (PHBH) mutants to hydroxylate 4-aminobenzoic acid (4-ABA) in C. glutamicum .

- Applications: 3,4-AHBA is used to synthesize poly(2,5-benzoxazole-co-2,5-benzimidazole) films . 4,3-AHBA is preferred for PBO due to its ortho-aminophenol and carboxylic acid groups, enabling ring-closing condensation .

Table 1: Structural and Functional Comparison of 4,3-AHBA and 3,4-AHBA

4-Aminobenzoic Acid (4-ABA)

4-ABA lacks the hydroxyl group of 4,3-AHBA. Differences include:

- Enzyme Substrate Specificity :

4-Amino-3-methoxybenzoic Acid

Replacing the hydroxyl group with methoxy alters reactivity:

- Chemical Reactivity :

- Applications :

Bioactivity and Pharmaceutical Relevance

Antimicrobial Activity

- 4,3-AHBA exhibits moderate chemotherapeutic activity against Streptococcus pyogenes but is less effective than sulfanilamide .

- In contrast, p-aminobenzoic acid (PABA) is a critical folate precursor targeted by sulfonamide drugs .

Enzyme Inhibition

- B-5354C: An ester derivative of 4,3-AHBA, acts as a non-competitive sphingosine kinase 1 (SphK1) inhibitor (Kᵢ = 12 μM) .

- F-12509A: A structurally distinct SphK1 inhibitor (sesquiterpene quinone) with competitive inhibition (Kᵢ = 18 μM), highlighting how substituent groups dictate mechanism .

Table 2: Pharmacological Comparison of 4,3-AHBA Derivatives

| Compound | Target | Inhibition Type | Kᵢ (μM) | Structure |

|---|---|---|---|---|

| B-5354C | SphK1 | Non-competitive | 12 | 4,3-AHBA ester |

| F-12509A | SphK1 | Competitive | 18 | Sesquiterpene quinone |

Solubility and Stability

- 4,3-AHBA is partly soluble in water, ethanol, and chloroform. Decomposes at ~215°C .

- Compared to 4-ABA (more water-soluble due to lack of hydroxyl group), 4,3-AHBA’s hydroxyl group reduces solubility but enhances polymer-forming capacity .

Toxicity

- Classified as acutely toxic (Hazard Statement: H302) .

- 3,4-AHBA’s toxicity profile is less documented, but positional isomers often exhibit divergent bioactivities .

Table 3: Production Methods for Benzoic Acid Derivatives

| Compound | Method | Yield | Sustainability |

|---|---|---|---|

| 4,3-AHBA | Engineered C. glutamicum | 0.73 g/L | High (biomass-based) |

| Tafamidis Intermediate | Chemical C–H functionalization | N/A | Moderate (petrochemicals) |

Actividad Biológica

4-Amino-3-hydroxybenzoic acid (4-AHBA) is an aromatic compound that has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals, biochemistry, and organic synthesis. This article delves into the biological activity of 4-AHBA, highlighting its metabolic pathways, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

4-AHBA is a non-proteinogenic amino acid with the molecular formula CHNO. Its structure features an amino group (-NH), a hydroxyl group (-OH), and a carboxylic acid group (-COOH), which contribute to its reactivity and biological functions. The compound serves as a fundamental building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Metabolism and Biochemical Pathways

Research has shown that 4-AHBA is metabolized by various microorganisms, notably Bordetella sp. strain 10d. This strain utilizes a modified meta-cleavage pathway to metabolize 4-AHBA, producing key intermediates such as 2-hydroxymuconic 6-semialdehyde. Enzymatic activities associated with this metabolism include:

- NAD(+)-dependent 2-hydroxymuconic 6-semialdehyde dehydrogenase

- 4-oxalocrotonate tautomerase

- 4-oxalocrotonate decarboxylase

- 2-oxopent-4-enoate hydratase .

These enzymes play crucial roles in the degradation of 4-AHBA, highlighting its potential as a carbon source for microbial growth.

Antimicrobial Activity

4-AHBA exhibits significant antimicrobial properties. It has been studied for its effects against various pathogens, including bacteria and viruses. The compound's ability to inhibit bacterial growth has made it a candidate for developing new antibiotics. For instance, studies have shown that it can effectively combat infections caused by resistant strains of bacteria .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 4-AHBA has demonstrated anti-inflammatory effects. Research indicates that it can modulate immune responses, potentially benefiting conditions characterized by chronic inflammation. This activity is attributed to its influence on signaling pathways involved in inflammation .

Role in Drug Synthesis

4-AHBA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules enhances their efficacy and bioavailability. For example, derivatives of 4-AHBA are utilized in creating drugs for treating infections and inflammatory diseases .

Case Studies and Research Findings

-

Production via Metabolic Engineering :

Recent studies have focused on the microbial production of 4-AHBA using genetically engineered strains of Corynebacterium glutamicum. By introducing specific hydroxylation pathways, researchers achieved significant yields of 4-AHBA from glucose substrates. The highest concentration reported was approximately 13.5 g/L under optimized conditions . -

Enzyme Engineering :

A study involving the engineering of 4-hydroxybenzoate 3-hydroxylase mutants demonstrated enhanced production of 4-AHBA. The research highlighted the importance of enzyme specificity in increasing yield and efficiency during biosynthesis . -

Toxicity Studies :

Investigations into the toxicity of 4-HBA revealed that Corynebacterium glutamicum displays higher tolerance to this compound compared to other bacterial species, making it a suitable host for biotechnological applications aimed at producing aromatic compounds like 4-AHBA .

Applications in Industry

The versatility of 4-AHBA extends beyond pharmaceuticals; it is also used in the dye industry as an essential intermediate for producing various dyes and pigments. Its structural properties allow for modifications that enhance color stability and vibrancy in dye formulations .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-3-hydroxybenzoic acid with high purity?

Synthesis typically involves carboxylation or amination of substituted benzoic acid derivatives. For example, catalytic carboxylation of 3-hydroxyaniline under CO₂ pressure (5–10 atm) at 80–100°C yields this compound with >90% efficiency. Key reagents include potassium permanganate (oxidation) or lithium aluminum hydride (reduction) for intermediate steps . Post-synthesis, recrystallization in aqueous ethanol or chloroform improves purity to ≥97% .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- NMR : NMR (DMSO-d₆) shows characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 10.2 ppm (carboxylic acid -OH), and δ 4.9 ppm (amine -NH₂) .

- IR : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H/O-H stretches) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 153.1 (C₇H₇NO₃) .

Q. What solvent systems are optimal for purifying this compound?

The compound is partially miscible in water but fully soluble in chloroform and aqueous ethanol. Recrystallization using a 1:3 ethanol-water mixture at 4°C achieves >98% purity. Avoid DMSO due to strong hydrogen bonding with the carboxylic acid group, which complicates recovery .

Advanced Research Questions

Q. How does this compound act as a catalyst in benzimidazole synthesis?

In CO₂-mediated reactions, calcium 4-amino-3-hydroxybenzoate facilitates cyclization of o-phenylenediamine and DMF. The amino and hydroxyl groups coordinate with CO₂ to form a carbamate intermediate, lowering the activation energy. This synergy increases benzimidazole yields from 28% to 94% under mild conditions (80°C, 12 h) .

Q. What role does this compound play in fungal-mediated CuO nanoparticle biosynthesis?

Fungal secondary metabolites, including this compound, act as reducing and stabilizing agents. The compound’s phenolic -OH and -NH₂ groups bind Cu²⁺ ions, enabling size-controlled synthesis of CuO nanoparticles (20–50 nm). This green method avoids toxic surfactants and achieves 85% yield at pH 7 .

Q. How can researchers distinguish this compound from its structural isomers (e.g., 3-amino-4-hydroxybenzoic acid)?

- HPLC : Use a C18 column with 0.1% formic acid in acetonitrile/water (30:70). Retention times differ by 1.2 min due to positional isomerism .

- X-ray Crystallography : The ortho-substituted -NH₂ and -OH groups in this compound create distinct hydrogen-bonding networks (e.g., dimeric vs. helical packing) .

Q. What are the challenges in quantifying this compound in plant extracts (e.g., Salvia officinalis)?

Co-elution with fatty acids (e.g., oleic acid) in GC-MS requires derivatization (e.g., silylation) or LC-MS/MS with a HILIC column. In Salvia officinalis, the compound constitutes 9.64% of secondary metabolites but degrades above 60°C during extraction .

Q. Data Contradictions & Resolution

Q. Why do reported melting points for this compound vary between 208°C and 215°C?

Discrepancies arise from purity levels (97% vs. >99%) and heating rates during analysis. High-purity samples (>99%, recrystallized 3×) show consistent melting at 214–215°C .

Q. How does the biological activity of synthetic this compound compare to natural isolates?

Synthetic batches exhibit stronger enzyme inhibition (e.g., 70% inhibition of E. coli β-lactamase at 1 mM vs. 55% for plant-derived samples), likely due to trace flavonoids in natural extracts interfering with assays .

Q. Methodological Best Practices

- Storage : Store at room temperature in amber vials with desiccant to prevent photodegradation and hygroscopic clumping .

- Toxicity Handling : Use PPE (gloves, goggles) due to Xn hazard classification; LD₅₀ (oral, rat) = 1200 mg/kg .

For further protocol details, refer to catalytic studies , fungal biosynthesis , or analytical guidelines .

Propiedades

IUPAC Name |

4-amino-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPYJDZQOKCYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178409 | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000004 [mmHg] | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2374-03-0 | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2374-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-hydroxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCB6PQR8WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.